N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide
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Overview
Description
“N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a cyanocyclohexyl group and a fluoroindole moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide” typically involves the following steps:
Formation of the cyanocyclohexyl group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Introduction of the fluoroindole moiety: The 6-fluoroindole can be synthesized separately through electrophilic fluorination of indole.
Coupling reaction: The final step involves coupling the cyanocyclohexyl group with the fluoroindole moiety using an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may interact with specific receptors, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound might influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-(1H-indol-3-yl)acetamide: Lacks the fluoro group, which may affect its biological activity.
N-(1-cyanocyclohexyl)-2-(6-chloro-1H-indol-3-yl)acetamide: Contains a chloro group instead of a fluoro group, potentially altering its reactivity and interactions.
N-(1-cyanocyclohexyl)-2-(5-fluoro-1H-indol-3-yl)acetamide: The position of the fluoro group is different, which could influence its properties.
Uniqueness
The presence of the 6-fluoro group in “N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide” may confer unique properties, such as increased stability, altered reactivity, or enhanced biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(6-fluoro-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-13-4-5-14-12(10-20-15(14)9-13)8-16(22)21-17(11-19)6-2-1-3-7-17/h4-5,9-10,20H,1-3,6-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINVECNCWPJLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=CNC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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